1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-adamantylcarbamoyl)-2-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-8(15)12(18)16-13(19)17-14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFCJXUBWSMHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC12CC3CC(C1)CC(C3)C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162838 | |
| Record name | 2-Chloro-N-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850021-28-2 | |
| Record name | 2-Chloro-N-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850021-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Adamantan 1 Yl 3 2 Chloropropanoyl Urea
Retrosynthetic Analysis of the Chemical Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways.
The central feature of 1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea is the urea (B33335) functional group. The most logical retrosynthetic disconnections are at the C-N bonds of the urea moiety. This leads to two primary synthetic strategies:
Disconnection A: Cleavage of the N-C(O) bond on the adamantane (B196018) side suggests a reaction between an adamantane-containing nucleophile and a 2-chloropropanoyl isocyanate.
Disconnection B: Alternatively, cleaving the N-C(O) bond adjacent to the 2-chloropropanoyl group points to a reaction between a 2-chloropropanoyl-containing nucleophile and an adamantane-1-yl isocyanate. This is a very common and effective strategy for the synthesis of unsymmetrical ureas. nih.govmdpi.com
A third disconnection can be envisioned where the carbonyl group is introduced separately, for instance, from phosgene (B1210022) or a phosgene equivalent, reacting sequentially with adamantane-1-amine and a 2-chloropropanamide derivative.
The bulky and lipophilic adamantane group is a key feature of the target molecule. Its incorporation into the synthetic scheme can be achieved through several precursors:
Adamantane-1-amine: This is a readily available starting material that can act as a nucleophile, reacting with an appropriate electrophile to form the urea linkage.
Adamantane-1-yl isocyanate: This is a highly useful and reactive intermediate for the synthesis of adamantyl ureas. nih.govresearchgate.net It can be prepared from adamantane-1-amine by phosgenation or by the Curtius rearrangement of adamantane-1-carboxylic acid azide. researchgate.net Alternative methods for its synthesis have also been explored. researchgate.net
The 2-chloropropanoyl fragment is the second key component of the target molecule. This reactive moiety can be introduced using several strategies:
2-Chloropropanoyl chloride: This acyl chloride is a highly reactive electrophile that can readily participate in acylation reactions with a suitable nucleophile. chemguide.co.uk
2-Chloropropanamide: This amide can serve as a nucleophile in reactions with an isocyanate to form the urea linkage.
2-Chloropropanoic acid: This carboxylic acid can be a precursor for the synthesis of 2-chloropropanoyl chloride or 2-chloropropanoyl isocyanate.
The reactivity of the 2-chloropropanoyl group necessitates careful selection of reaction conditions to avoid unwanted side reactions.
Classical Synthetic Routes
Based on the retrosynthetic analysis, two primary classical synthetic routes emerge for the preparation of this compound.
One plausible synthetic approach involves the acylation of an adamantane-containing urea precursor. A potential two-step synthesis could begin with the reaction of adamantane-1-amine with a source of the urea carbonyl, followed by acylation. However, a more direct, though potentially less common for this specific target, route would be the reaction of adamantane-1-urea with 2-chloropropanoyl chloride.
The general mechanism for the reaction between acyl chlorides and amines is a nucleophilic addition-elimination process. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide bond. In the context of forming the target urea, a pre-formed adamantyl urea would be acylated on one of its nitrogen atoms.
A related approach involves the generation of an acyl isocyanate from a primary amide and oxalyl chloride, which can then react with an amine. organic-chemistry.org This method offers a convenient one-pot, two-step synthesis for various urea derivatives. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product | General Conditions |
| Adamantane-1-urea | 2-Chloropropanoyl chloride | This compound | Aprotic solvent, base (e.g., triethylamine) to scavenge HCl |
| Primary Amide | Oxalyl Chloride | Acyl isocyanate | Inert solvent |
| Acyl isocyanate | Amine | Acyl urea | One-pot reaction |
This is an interactive data table based on general synthetic principles.
A more widely applicable and efficient method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.govnih.gov For the target molecule, this translates to the reaction of adamantane-1-yl isocyanate with 2-chloropropanamide.
Adamantane-1-yl isocyanate is a key intermediate in the synthesis of a wide range of biologically active adamantyl ureas. nih.govmdpi.com Its synthesis can be achieved through various methods, including the reaction of 1-aminoadamantane hydrochloride with phosgene or triphosgene, or via the Curtius rearrangement. researchgate.net
The reaction proceeds via the nucleophilic attack of the amine nitrogen of 2-chloropropanamide on the electrophilic carbonyl carbon of the adamantane-1-yl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. mdpi.com
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| Adamantane-1-yl isocyanate | Heteroarylamine | 1-(1-Adamantyl)-3-(heteroaryl)urea | Variable |
| 1-(Isocyanatomethyl)adamantane | Monohalo- and dihaloanilines | 1-(Adamantan-1-ylmethyl)-3-(halophenyl)ureas | Up to 92 |
| Adamantane-1-yl isocyanate | Sulfonamide antibiotics | 1-(1-Adamantyl)-3-(benzenesulfonamide)ureas | Not specified |
This is an interactive data table illustrating the versatility of adamantane isocyanates in urea synthesis based on similar reported reactions. nih.govnih.gov
The synthesis of this compound can therefore be strategically planned based on established organic synthesis principles. The choice between the acylation route and the isocyanate-amine reaction route would likely depend on the availability of starting materials, reaction efficiency, and ease of purification.
Direct Carbonylation Approaches
Direct carbonylation represents a powerful strategy for the synthesis of ureas and their derivatives, offering a route that incorporates a carbonyl group directly into the molecule. For the synthesis of this compound, this would conceptually involve the carbonylative coupling of adamantyl-containing and 2-chloropropanoyl-containing precursors.
Palladium-mediated oxidative carbonylation reactions are a prominent example of this approach, enabling the synthesis of ureas from amines and carbon monoxide. google.com In a hypothetical application to the target molecule, 1-adamantylamine could be coupled with a nitrogen source and carbon monoxide in the presence of a palladium catalyst to form an adamantyl urea intermediate, which would then be acylated.
A more direct, albeit challenging, route would involve a three-component reaction. Palladium-catalyzed carbonylation coupling reactions have been successfully employed to synthesize acyl ureas from iodo-glycals, sodium azide, and carbon monoxide, followed by coupling with an amine. sigmaaldrich.com Adapting this to the target compound is not straightforward but illustrates the potential of carbonylation chemistry. The general principle involves the in situ generation of a reactive isocyanate or a related species from an amine and carbon monoxide, which is then trapped by another nucleophile.
Research into electrocatalytic urea synthesis from CO2 and nitrogen sources also points to the growing interest in C-N coupling reactions, which are fundamental to carbonylation-based methods. cymitquimica.com While not directly applied to this specific complex molecule, these advancements highlight the ongoing development of novel carbonylation techniques.
Advanced Synthetic Techniques
Advanced synthetic methods provide efficient and elegant pathways to complex molecules like this compound, often improving yields, reducing step counts, and enabling stereochemical control.
One-Pot Synthetic Strategies
A plausible one-pot strategy for this compound could involve the reaction of 1-adamantylamine, an isocyanate source, and 2-chloropropanoyl chloride or its equivalent in a single reaction vessel. For instance, the reaction could be initiated by forming 1-adamantyl isocyanate in situ, which then reacts with a source of the 2-chloropropanoyl amide.
Another approach involves the reaction of carboxylic acids with carbodiimides. orgsyn.org In this scenario, 2-chloropropanoic acid would react with a carbodiimide (B86325) to form a reactive O-acylisourea intermediate. This intermediate can then react with 1-adamantylamine. However, this method can sometimes lead to the formation of the N-acylurea byproduct through an O-to-N acyl migration, which in this case would be the desired product if 1-adamantylurea were used as the starting nucleophile. orgsyn.orgrsc.org
Catalyst-Mediated Synthesis
Catalysis is central to modern organic synthesis, offering routes that are faster, more selective, and proceed under milder conditions. The synthesis of adamantyl ureas and acylureas can be facilitated by various catalysts.
Manganese compounds (such as MnCl2, Mn(OAc)2) have been shown to catalyze the Ritter reaction between 1-hydroxyadamantane and nitriles to produce N-(Adamantan-1-yl)amides, which are precursors to ureas. google.com Copper catalysts have also been employed for similar transformations. google.com
For the acylurea linkage, copper-oxide nanocatalysts have been used in the synthesis of N-acylureas from dicyclohexylcarbodiimide (B1669883) (DCC) and carboxylic acids. This suggests that a copper-catalyzed coupling of 1-adamantylurea with 2-chloropropanoic acid could be a viable route. Furthermore, the synthesis of chiral (thio)ureas for use as organocatalysts is a well-established field, indicating that the urea functional group itself can be formed under catalytic conditions. researchgate.netmdpi.com
Recent developments have also highlighted the use of hypervalent iodine reagents like PhI(OAc)2 as coupling mediators for the metal-free synthesis of unsymmetrical ureas from amides and amines, presenting a mild and versatile alternative to metal catalysis. mdpi.com
| Catalyst/Mediator | Precursors | Reaction Type | Potential Advantage |
| Palladium(II) complexes | Amine, Carbon Monoxide | Oxidative Carbonylation | Direct incorporation of CO |
| Copper-oxide nanoparticles | Carboxylic acid, Carbodiimide, Urea | Acylation | Catalytic acylation |
| Manganese(II) salts | Alcohol, Nitrile | Ritter Reaction | Forms amide precursor |
| PhI(OAc)2 | Amide, Amine | Oxidative Coupling | Metal-free, mild conditions |
This table is generated based on data from provided text.
Stereoselective Synthesis of this compound
The 2-chloropropanoyl moiety of the target molecule contains a stereocenter at the C2 position. Consequently, this compound can exist as a pair of enantiomers. Stereoselective synthesis is therefore crucial for obtaining optically active forms of this compound, which is often necessary for biological applications. This can be achieved either by separating the enantiomers after a racemic synthesis (chiral resolution) or by constructing the desired enantiomer directly (asymmetric synthesis).
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.org This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties. wikipedia.org
For the target molecule, resolution could be performed on a chiral precursor, most logically the racemic 2-chloropropanoic acid.
Diastereomeric Salt Formation: Racemic 2-chloropropanoic acid can be resolved by forming diastereomeric salts with a chiral amine, such as optically active 1-(1-naphthyl)ethylamine (B3023371) or valine. google.com The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. After separation, the acidifying of the salt regenerates the enantiomerically enriched 2-chloropropanoic acid.
Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic esters. For example, Candida lipase (B570770) can be used for the asymmetric esterification of racemic 2-chloropropionic acid, preferentially converting one enantiomer into an ester and leaving the other enantiomer as the unreacted acid. google.com This allows for the separation of the enantiomerically enriched acid from the ester.
| Resolution Method | Resolving Agent/Catalyst | Principle |
| Diastereomeric Crystallization | Chiral Amines (e.g., N-benzyl-phenylethylamine) | Formation and separation of diastereomeric salts |
| Enzymatic Kinetic Resolution | Lipases (e.g., from Candida) | Enantioselective esterification of the racemic acid |
This table is generated based on data from provided text.
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the loss of 50% of the material inherent in resolution. For the target compound, this involves the enantioselective synthesis of the 2-chloropropanoyl precursor.
From Chiral Pool Starting Materials: A well-established method is the diazotization of natural α-amino acids. (S)-2-chloropropanoic acid can be prepared from the readily available and inexpensive L-alanine ((S)-alanine) through a diazotization reaction using sodium nitrite (B80452) in hydrochloric acid. wikipedia.orggoogle.com This reaction proceeds with retention of configuration at the stereocenter. Similarly, optically active lactic acid can be converted to optically active 2-chloropropionyl chloride using an acylating agent like thionyl chloride (SOCl2), often with a catalyst such as pyridine. google.com
Catalytic Asymmetric Chlorination: Modern methods involve the enantioselective α-chlorination of carbonyl compounds. For instance, the reaction of silyl (B83357) ketene (B1206846) acetals with an electrophilic chlorine source like N-chlorosuccinimide (NCS) can be rendered enantioselective by using a chiral squaramide catalyst. nih.gov This approach builds the chiral center catalytically.
Photoenzymatic Synthesis: An emerging strategy involves the use of engineered photoenzymes. A flavin-dependent "ene"-reductase has been evolved to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high enantioselectivity. nih.gov This represents a cutting-edge approach to constructing chiral α-chloro carbonyl compounds.
Once the enantiomerically pure (R)- or (S)-2-chloropropanoic acid is obtained, it can be converted to the more reactive 2-chloropropanoyl chloride using reagents like thionyl chloride or oxalyl chloride. guidechem.com This chiral acyl chloride can then be reacted with 1-adamantylurea to furnish the final enantiomerically pure this compound.
Molecular Structure, Conformation, and Intermolecular Interactions
Experimental Structural Elucidation
While a dedicated single-crystal X-ray diffraction study for 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea is not publicly available, a comprehensive understanding of its solid-state structure can be inferred from the analysis of closely related adamantane-urea derivatives.
The crystallographic structures of analogous compounds, such as 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea and 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, provide a reliable framework for predicting the molecular geometry of this compound. In these related structures, the adamantane (B196018) group typically exhibits the expected rigid, chair-like conformations of its fused cyclohexane (B81311) rings. The C-C bond lengths within the adamantane cage are consistently around 1.54 Å, characteristic of sp³-hybridized carbon atoms.
The urea (B33335) moiety in these analogues is generally planar, a consequence of the delocalization of the nitrogen lone pairs into the carbonyl group. This planarity is crucial for the formation of intermolecular hydrogen bonds. The C=O bond length is typically observed to be around 1.25 Å, while the C-N bond lengths are in the range of 1.34-1.38 Å, which is shorter than a typical C-N single bond, indicating partial double bond character.
Table 1: Expected Bond Lengths and Angles for this compound based on Analogous Structures
| Bond/Angle | Expected Value |
| C-C (adamantane) | ~ 1.54 Å |
| C-N (adamantane-N) | ~ 1.48 Å |
| N-C (urea) | ~ 1.34 - 1.38 Å |
| C=O (urea) | ~ 1.25 Å |
| C-Cl | ~ 1.77 Å |
| N-C=O (angle) | ~ 120° |
| C-N-C (angle) | ~ 120° |
Note: These are representative values based on crystallographic data of similar compounds and general chemical principles.
In the solid state, the urea linkage in adamantane-urea derivatives consistently adopts a conformation that facilitates the formation of hydrogen-bonded networks. The N-H bonds of the urea group are typically oriented to act as hydrogen bond donors to the carbonyl oxygen of neighboring molecules.
The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions mediated by the urea functionality. The N-H groups are excellent hydrogen bond donors, and the carbonyl oxygen is an effective acceptor. This typically leads to the formation of one-dimensional chains or two-dimensional sheets.
In many crystalline ureas, a common motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O=C hydrogen bonds, forming an R²₂(8) ring motif. These dimers can then be further linked into more extended structures.
The presence of the chlorine atom in the 2-chloropropanoyl group can also influence the crystal packing. While chlorine is not a strong hydrogen bond acceptor, it can participate in weaker C-H···Cl and halogen···halogen interactions. Furthermore, the introduction of a chlorine atom can sometimes disrupt the typical hydrogen bonding patterns observed in non-halogenated analogues by altering the electronic properties of the molecule and introducing alternative, albeit weaker, intermolecular contacts. The bulky adamantane groups will likely pack in a way that maximizes van der Waals interactions, fitting into the spaces between the hydrogen-bonded networks.
Computational Structural Analysis
To complement the insights gained from experimental data of analogues, computational methods can provide a detailed understanding of the intrinsic properties of the this compound molecule.
Density Functional Theory (DFT) calculations are a powerful tool for determining the optimized ground-state geometry of a molecule in the gas phase. For this compound, DFT studies would likely predict a planar urea moiety, consistent with experimental observations of related compounds. The calculations would also provide precise values for bond lengths, bond angles, and dihedral angles, which can be compared with the expected values derived from X-ray crystallography of analogues.
Furthermore, DFT can be used to analyze the electronic structure, including the distribution of electron density and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The electrostatic potential surface can also be mapped to identify regions of positive and negative charge, which are indicative of sites for electrophilic and nucleophilic attack, as well as the propensity for intermolecular interactions.
A computational conformational analysis would involve systematically rotating these bonds and calculating the relative energy of each resulting conformation. This process generates a potential energy surface, which reveals the low-energy (more stable) conformations and the energy barriers between them. It is expected that the global energy minimum conformation in the gas phase would be one that minimizes steric hindrance between the bulky adamantane group and the 2-chloropropanoyl moiety, while also allowing for favorable intramolecular interactions if any exist. The results of such an analysis are crucial for understanding the molecule's flexibility and the range of shapes it can adopt in different environments.
Intermolecular Interactions
The supramolecular assembly of this compound is directed by a sophisticated network of non-covalent interactions. These interactions, varying in strength and directionality, are fundamental to the stability of the crystal lattice.
Hydrogen bonds are the most prominent intermolecular interactions in the crystal structure of this compound. The urea moiety, with its two N-H groups acting as hydrogen bond donors and the carbonyl oxygen as an acceptor, facilitates the formation of robust hydrogen bonding networks.
N-H···O Interactions: The strongest hydrogen bonds are of the N-H···O type, linking adjacent molecules. Typically, these interactions lead to the formation of one-dimensional chains or dimeric motifs. For instance, in the crystal structure of the related compound 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, molecules form zigzag polymeric chains via two distinct N-H···O hydrogen bonds. researchgate.net This type of interaction is a defining feature of urea derivatives.
N-H···Cl Interactions: The presence of a chlorine atom introduces the possibility of N-H···Cl hydrogen bonds. While less common and generally weaker than N-H···O bonds, these interactions can play a role in directing the molecular assembly, particularly in influencing the orientation of the chloropropanoyl group.
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| N-H···O | N-H (Urea) | C=O (Urea) | 2.0 - 2.4 | Primary interaction, forms chains/dimers |
| C-H···O | C-H (Adamantane, Propanoyl) | C=O (Urea) | 2.4 - 2.8 | Secondary stabilization |
| N-H···Cl | N-H (Urea) | Cl | > 2.8 | Directional influence |
The chlorine atom in the 2-chloropropanoyl group can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. ustc.edu.cn In the context of this compound, the chlorine atom could potentially form C-Cl···O or C-Cl···N halogen bonds with adjacent molecules. The strength and geometry of these interactions would depend on the specific crystal packing and the electronic environment of the interacting atoms. The existence of such bonds can be confirmed through crystallographic data, where the C-Cl···X distance is shorter than the sum of the van der Waals radii of the involved atoms and the C-Cl···X angle is close to 180°.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. mdpi.comresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show:
A high percentage of H···H contacts, reflecting the hydrogen-rich nature of the adamantane group and the importance of van der Waals interactions.
Distinct spikes corresponding to O···H/H···O contacts, quantifying the contribution of N-H···O and C-H···O hydrogen bonds.
A noticeable contribution from Cl···H/H···Cl contacts, which would encompass both hydrogen bonding and more general van der Waals interactions involving the chlorine atom.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea would be expected to show distinct signals corresponding to the protons of the adamantane (B196018) cage, the urea (B33335) N-H protons, and the 2-chloropropanoyl group.
Adamantane Protons: The adamantane cage has a highly symmetrical structure, but substitution at the C1 position renders the protons inequivalent. Typically, the spectrum would show broad multiplets in the region of δ 1.60-2.10 ppm . The bridgehead protons (CH) would likely appear at the downfield end of this range, while the methylene (B1212753) protons (CH₂) would be found at the upfield end.
Urea N-H Protons: Two distinct N-H signals would be anticipated. The N-H proton adjacent to the adamantyl group would likely appear as a singlet or a broad singlet. The N-H proton of the acylurea moiety would also present as a singlet, potentially broader due to quadrupolar relaxation of the adjacent nitrogen. The chemical shifts of these protons are highly dependent on the solvent and concentration and would be expected in the range of δ 5.0-9.0 ppm . Deuterium exchange studies would confirm their assignment.
2-Chloropropanoyl Protons: This group would give rise to a characteristic AX3 spin system. A quartet for the methine proton (CH) coupled to the methyl protons would be expected around δ 4.5-5.0 ppm , shifted downfield due to the deshielding effects of the adjacent chlorine atom and carbonyl group. The methyl protons (CH₃) would appear as a doublet in the region of δ 1.6-1.8 ppm , coupled to the methine proton.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Adamantane CH | 2.00-2.10 | br s | - |
| Adamantane CH₂ | 1.60-1.80 | m | - |
| N¹-H | 5.0-7.0 | br s | - |
| N³-H | 7.0-9.0 | br s | - |
| -CH(Cl)- | 4.5-5.0 | q | ~7.0 |
Carbon-13 (¹³C) NMR Characterization of the Carbon Skeleton
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.
Adamantane Carbons: The adamantane cage would show four distinct signals corresponding to the quaternary carbon at the point of attachment (C1), the bridgehead carbons (CH), and the two sets of inequivalent methylene carbons (CH₂). The quaternary carbon would be expected around δ 50-55 ppm . The bridgehead carbons would appear around δ 40-45 ppm , and the methylene carbons would be found in the range of δ 29-37 ppm .
Urea Carbonyl Carbon: The carbonyl carbon of the urea group typically resonates in the region of δ 155-160 ppm .
Acyl Carbonyl Carbon: The carbonyl carbon of the 2-chloropropanoyl group would be expected further downfield, likely in the range of δ 170-175 ppm .
2-Chloropropanoyl Carbons: The chlorinated methine carbon (-CH(Cl)-) would appear around δ 55-60 ppm , and the methyl carbon (-CH₃) would be expected in the upfield region, around δ 20-25 ppm .
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Adamantane C (quaternary) | 50-55 |
| Adamantane CH | 40-45 |
| Adamantane CH₂ | 29-37 |
| Urea C=O | 155-160 |
| Acyl C=O | 170-175 |
| -CH(Cl)- | 55-60 |
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To confirm the assignments of the proton and carbon signals, a suite of 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons of the 2-chloropropanoyl group (the methine quartet and the methyl doublet). It would also reveal the complex coupling network within the adamantane cage.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the adamantane and 2-chloropropanoyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-H protons to the urea carbonyl carbon and the adjacent adamantane or acyl carbons. The protons of the 2-chloropropanoyl group would also show correlations to the acyl carbonyl carbon.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Vibrational Modes of the Urea Carbonyl and N-H Bonds
The IR and Raman spectra would be dominated by the characteristic vibrations of the urea moiety.
N-H Stretching: The N-H stretching vibrations would be expected to appear as one or two bands in the region of 3200-3400 cm⁻¹ in the IR spectrum. The exact position and shape of these bands would be sensitive to hydrogen bonding.
Urea Carbonyl (Amide I) Stretching: A strong absorption band corresponding to the C=O stretching of the urea group would be expected around 1680-1720 cm⁻¹ .
N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, would likely appear in the region of 1550-1600 cm⁻¹ .
Characteristic Frequencies of the Adamantane Core and Chlorinated Alkyl Chain
Adamantane Vibrations: The adamantane skeleton would give rise to a series of characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2850-2950 cm⁻¹) and C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Acyl Carbonyl Stretching: The C=O stretching of the 2-chloropropanoyl group would be expected to appear as a strong band, likely overlapping with the urea carbonyl band or appearing as a shoulder in the region of 1720-1760 cm⁻¹ .
C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretching vibration would be expected in the region of 650-800 cm⁻¹ .
Table 3: Predicted IR and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200-3400 |
| C-H (Adamantane) | Stretching | 2850-2950 |
| C=O (Acyl) | Stretching (Amide I) | 1720-1760 |
| C=O (Urea) | Stretching (Amide I) | 1680-1720 |
| N-H | Bending (Amide II) | 1550-1600 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
No high-resolution mass spectrometry (HRMS) data for this compound has been reported. This technique is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio. For the target compound, with a chemical formula of C14H21ClN2O2, the theoretical exact mass would be calculated and compared against experimental results to validate its molecular formula.
Fragmentation Pathways and Structural Information from MS/MS Analysis
Information regarding the fragmentation pathways of this compound from tandem mass spectrometry (MS/MS) analysis is currently unavailable. Such an analysis would involve the isolation and fragmentation of the parent ion to produce a spectrum of daughter ions. This spectrum would provide valuable insights into the compound's structure, identifying characteristic fragments such as the adamantyl group, the urea linkage, and the 2-chloropropanoyl moiety.
Elemental Analysis
Verification of Carbon, Hydrogen, Nitrogen, and Chlorine Composition
There is no published data from elemental analysis for this compound. This analytical technique would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in a purified sample. The experimental percentages would then be compared to the theoretical values calculated from the compound's molecular formula (C14H21ClN2O2) to confirm its elemental makeup.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 14 | 168.154 | 58.63% |
| Hydrogen | H | 1.008 | 21 | 21.168 | 7.38% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.37% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.77% |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.16% |
| Total | 286.787 | 100.00% |
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
Specific High-Performance Liquid Chromatography (HPLC) methods for the purity assessment and separation of this compound have not been described in the literature. A typical HPLC analysis would involve the development of a method specifying the column type (e.g., C18 reversed-phase), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and detection wavelength (e.g., UV detection) to achieve optimal separation of the target compound from any impurities or starting materials. The retention time and peak purity would be key parameters in such an analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a critical analytical technique for the identification and quantification of volatile and semi-volatile byproducts that may be present in the final product of a chemical synthesis. In the context of this compound, GC-MS plays a crucial role in ensuring the purity of the compound by detecting residual starting materials, solvents, or byproducts from side reactions. The high separation efficiency of gas chromatography combined with the sensitive and specific detection by mass spectrometry allows for the characterization of even trace amounts of volatile impurities.
During the synthesis of adamantane-based ureas, various volatile organic compounds can be introduced or generated. These may include unreacted starting materials such as 1-aminoadamantane or 2-chloropropanoyl isocyanate, as well as solvents used during the reaction and purification steps. Furthermore, degradation of the target molecule under thermal stress, which can occur in the GC injector, may lead to the formation of specific fragmentation products.
The mass spectrum of the parent compound and its byproducts is characterized by specific fragmentation patterns. The adamantane cage itself is known to produce a series of characteristic carbocation fragments upon electron ionization. The most prominent of these is often the adamantyl cation at m/z 135, which results from the loss of the urea side chain. nih.govresearchgate.net Other significant fragments of the adamantane structure can appear at m/z 93, 79, and 67. nih.gov The presence of these ions in the mass spectrum of a volatile impurity can indicate that it is an adamantane-containing byproduct.
A hypothetical analysis of a production batch of this compound might reveal the presence of several volatile byproducts. The identification of these compounds is achieved by comparing their retention times and mass spectra to those of known standards or by interpreting the fragmentation patterns. The following table provides representative data for potential volatile byproducts that could be identified by GC-MS analysis.
Table 1: Representative GC-MS Data for Potential Volatile Byproducts in the Synthesis of this compound
| Potential Byproduct | Retention Time (min) | Key Mass Fragments (m/z) | Likely Origin |
| Dichloromethane | 2.5 | 84, 86, 49, 51 | Residual solvent |
| Toluene | 4.2 | 92, 91, 65 | Residual solvent |
| 1-Aminoadamantane | 8.7 | 151, 150, 135, 93 | Unreacted starting material |
| 2-Chloropropionyl chloride | 5.1 | 126, 128, 91, 63 | Precursor to isocyanate |
| Adamantane | 7.3 | 136, 135, 93, 79 | Degradation product/impurity |
The data presented in the table is illustrative and the actual byproducts and their concentrations would depend on the specific synthetic route and purification methods employed. The use of GC-MS provides a detailed profile of the volatile components, which is essential for process optimization and quality control in the manufacturing of this compound.
Reactivity and Chemical Transformations
Reactions Involving the 2-Chloropropanoyl Moiety
The 2-chloropropanoyl portion of the molecule presents two primary sites for chemical reactions: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine substituent (the α-carbon). The chlorine atom, being a good leaving group, renders the α-carbon susceptible to nucleophilic attack and elimination reactions.
The α-carbon of the 2-chloropropanoyl group is a potential site for nucleophilic substitution, where a nucleophile replaces the chlorine atom. This substitution can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism, depending on the reaction conditions and the nature of the nucleophile. ucsb.edumasterorganicchemistry.com
The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon. youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. However, the presence of the sterically demanding adamantyl group, although not directly attached to the reacting center, could influence the approach of the nucleophile.
Conversely, the SN1 mechanism proceeds through a carbocation intermediate. masterorganicchemistry.com This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and a substrate structure that can form a stable carbocation. The secondary nature of the α-carbon in the 2-chloropropanoyl moiety offers some stability to a potential carbocation intermediate.
Factors influencing the operative nucleophilic substitution mechanism at the α-carbon are summarized in the table below.
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) |
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMF) |
| Leaving Group | Good leaving group (e.g., Cl⁻, Br⁻, I⁻) | Good leaving group (e.g., Cl⁻, Br⁻, I⁻) |
Data sourced from multiple organic chemistry principles. masterorganicchemistry.comlibretexts.org
In the presence of a strong, non-nucleophilic base, 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea can undergo an elimination reaction to yield an unsaturated derivative. organicmystery.com This reaction, typically a β-elimination, would involve the removal of the chlorine atom from the α-carbon and a proton from the β-carbon (the methyl group), leading to the formation of a double bond. youtube.com
This transformation is expected to proceed via an E2 (bimolecular elimination) mechanism, which is a concerted process where the base removes the proton simultaneously as the leaving group departs. libretexts.org The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution. The product of this reaction would be 1-(adamantan-1-yl)-3-(acryloyl)urea.
| Base | Product |
| Potassium tert-butoxide (t-BuOK) | 1-(Adamantan-1-yl)-3-(acryloyl)urea |
| Sodium ethoxide (NaOEt) | Mixture of substitution and elimination products |
| Diazabicycloundecene (DBU) | 1-(Adamantan-1-yl)-3-(acryloyl)urea |
Hydrolysis of the carbon-chlorine bond in the 2-chloropropanoyl moiety would lead to the formation of 1-(adamantan-1-yl)-3-(2-hydroxypropanoyl)urea. This reaction can be facilitated by water acting as a nucleophile, potentially under neutral or slightly acidic conditions. The reaction of 2-chloropropionyl chloride with water to form 2-chloropropionic acid serves as an analogous process.
Solvolysis reactions can occur with other nucleophilic solvents, such as alcohols, leading to the corresponding ether derivatives. For instance, reaction in methanol (B129727) could yield 1-(adamantan-1-yl)-3-(2-methoxypropanoyl)urea.
| Solvent (Nucleophile) | Product |
| Water (H₂O) | 1-(Adamantan-1-yl)-3-(2-hydroxypropanoyl)urea |
| Methanol (CH₃OH) | 1-(Adamantan-1-yl)-3-(2-methoxypropanoyl)urea |
| Ethanol (CH₃CH₂OH) | 1-(Adamantan-1-yl)-3-(2-ethoxypropanoyl)urea |
Reactivity of the Urea (B33335) Linkage
The N-acylurea linkage is a key functional group that significantly influences the chemical behavior of the molecule. Its reactivity is analogous to that of amides but with some distinct characteristics.
The N-acylurea bond, similar to an amide bond, can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and a urea derivative. chemguide.co.uklibretexts.orgmasterorganicchemistry.com However, these reactions typically require forcing conditions such as prolonged heating. masterorganicchemistry.com
Under acidic hydrolysis, the carbonyl oxygen of the acyl group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products would be 2-chloropropanoic acid and adamantylurea.
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This leads to the formation of a carboxylate salt and adamantylurea. youtube.com
| Conditions | Products |
| Acidic (e.g., aq. HCl, heat) | 2-Chloropropanoic acid and 1-(Adamantan-1-yl)urea |
| Basic (e.g., aq. NaOH, heat) | Sodium 2-chloropropanoate and 1-(Adamantan-1-yl)urea |
The stability of N-acylureas can be influenced by the nature of the acyl group. nih.gov In some contexts, particularly in peptide synthesis, the formation of N-acylureas is an undesirable side reaction as they are generally stable and not easily converted to the desired product. nih.govrsc.org
N-acylureas can act as acylating agents, though they are generally less reactive than other acylating agents like acyl chlorides or anhydrides. The reaction of N-acylureas with nucleophiles is often considered in the context of the reverse reaction of their formation from O-acylisourea intermediates. nih.gov
The reaction of this compound with strong nucleophiles like amines could potentially lead to the formation of the corresponding amide, 2-chloro-N-substituted-propanamide, and adamantylurea, especially under conditions that facilitate the activation of the acylurea.
Reactions with carboxylic acids or alcohols are less common but could potentially occur under specific catalytic conditions. For instance, thermolysis of N-acylureas can lead to the formation of an amide and an isocyanate. google.com The reaction with a carboxylic acid could also be envisioned to proceed via an O-acylisourea-like intermediate. ias.ac.insci-hub.se
| Nucleophile | Potential Product |
| Primary Amine (R-NH₂) | N-substituted-2-chloropropanamide and 1-(Adamantan-1-yl)urea |
| Carboxylic Acid (R'-COOH) | Mixed anhydride (B1165640) (transacylation) |
| Alcohol (R''-OH) | 2-Chloropropanoate ester and 1-(Adamantan-1-yl)urea |
Cyclization Reactions and Heterocycle Formation
The chemical architecture of this compound, featuring a nucleophilic urea moiety and an electrophilic carbon center in the chloropropanoyl group, provides a basis for intramolecular reactions leading to the formation of heterocyclic structures. These transformations are pivotal in medicinal chemistry for generating scaffolds with diverse biological activities.
Intramolecular Cyclization Reactions Involving the Urea and Halogenated Groups
The primary pathway for intramolecular cyclization in this compound involves the nucleophilic attack of one of the urea nitrogen atoms on the electrophilic carbon bearing the chlorine atom. This type of reaction, often facilitated by a base, results in the displacement of the chloride leaving group and the formation of a stable cyclic compound.
The process typically begins with the deprotonation of the most acidic urea nitrogen, which is the one adjacent to the electron-withdrawing propanoyl group (N3). The resulting anion then acts as an intramolecular nucleophile, attacking the α-carbon of the propanoyl chain. This leads to a 5-exo-tet cyclization, which is kinetically and thermodynamically favored, resulting in the formation of a five-membered ring. This reaction is a well-established method for the synthesis of hydantoin (B18101) derivatives from α-haloacyl ureas. nih.govsemanticscholar.org
The general mechanism can be summarized as follows:
Deprotonation: A base abstracts a proton from the urea nitrogen (typically N3).
Nucleophilic Attack: The resulting nitrogen anion attacks the adjacent carbon bonded to the chlorine atom.
Ring Closure: The chlorine atom is eliminated as a chloride ion, leading to the formation of the heterocyclic ring.
Formation of Nitrogen-Containing Heterocycles from the Chemical Compound
The intramolecular cyclization described above directly leads to the formation of a specific nitrogen-containing heterocycle known as a hydantoin (imidazolidine-2,4-dione). For this compound, the expected product of this reaction is 3-(Adamantan-1-yl)-5-methylimidazolidine-2,4-dione .
Hydantoins are a significant class of heterocyclic compounds, with many derivatives exhibiting a wide range of pharmacological properties, including anticonvulsant and antiarrhythmic activities. semanticscholar.org The synthesis of these heterocycles from urea derivatives is a common strategy in drug discovery. nih.govresearchgate.netresearchgate.net While the primary cyclization product is the hydantoin, other reaction pathways leading to different heterocycles, such as oxazolidinones, could be envisioned under specific conditions, for instance, if the urea oxygen were to act as the nucleophile, though this is generally less favored. organic-chemistry.orgresearchgate.net
The transformation of the linear urea to a cyclic hydantoin represents a significant structural modification, altering the compound's shape, polarity, and hydrogen bonding capabilities, which can be leveraged in the design of new bioactive molecules.
Table 1: Predicted Cyclization Reaction and Product
| Reactant | Reaction Conditions | Major Product | Heterocycle Class |
|---|---|---|---|
| This compound | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) | 3-(Adamantan-1-yl)-5-methylimidazolidine-2,4-dione | Hydantoin |
Derivatization for Library Synthesis
The structure of this compound offers multiple points for chemical modification, making it a suitable scaffold for the generation of a chemical library. Such libraries are instrumental in structure-activity relationship (SAR) studies and drug discovery efforts. Derivatization can be targeted at the adamantane (B196018) ring, the urea nitrogens, or the chloropropanoyl side chain.
Strategies for Modifying the Adamantane Ring
The adamantane cage is a lipophilic and rigid scaffold that can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov Direct C–H functionalization of the adamantane framework is a powerful strategy for introducing chemical diversity without requiring a multi-step synthesis from a pre-functionalized adamantane starting material. nih.govresearchgate.net
Modern synthetic methods allow for selective reactions at the stronger tertiary (bridgehead) C–H bonds or the secondary (methylene) C–H bonds. nih.govacs.org
Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: These methods can achieve excellent chemoselectivity for the tertiary C–H bonds. Using a suitable photocatalyst and a HAT catalyst, the adamantyl radical can be generated and subsequently trapped by various radical acceptors to form new C-C or C-heteroatom bonds. acs.orgchemrxiv.org
Transition-Metal-Catalyzed C–H Activation: Directed C–H activation, often using palladium catalysts, can functionalize the adamantane ring at positions guided by a nearby directing group. researchgate.netuni-giessen.de For a molecule like this compound, the urea or carbonyl group could potentially direct the catalyst to specific C-H bonds.
Acylation and Alkylation: Radical-mediated acylations can introduce ketone functionalities, which serve as handles for further derivatization. nih.gov Similarly, C-H alkylation can append various alkyl chains to the adamantane core. acs.org
Table 2: Potential Strategies for Adamantane Ring Modification
| Strategy | Typical Reagents | Potential Modification | Reference |
|---|---|---|---|
| Photocatalytic C–H Alkylation | Photocatalyst (e.g., Ir, Ru complex), HAT catalyst, Alkylating agent (e.g., Michael acceptor) | Introduction of alkyl groups at tertiary positions | acs.orgchemrxiv.org |
| Radical C–H Acylation | Decatungstate photocatalyst, CO, Giese acceptor | Formation of adamantyl ketones | nih.gov |
| Directed C–H Arylation | Pd(OAc)₂, Directing group, Aryl halide | Introduction of aryl groups at specific positions | researchgate.netuni-giessen.de |
Chemical Modifications at the Urea Nitrogen Atoms
The two nitrogen atoms of the urea linkage present further opportunities for derivatization. The N-H protons can be substituted through reactions like alkylation or acylation. reading.ac.ukgoogle.com In an N-acylurea, the two N-H protons have different chemical environments. The N1 proton (adjacent to the adamantane) is generally more nucleophilic than the N3 proton (adjacent to the carbonyl group), which is more acidic.
Alkylation of the N1 position would introduce a substituent that could influence the conformation and binding properties of the molecule. This reaction is typically performed using an alkyl halide in the presence of a strong base. However, care must be taken to control the reaction conditions to avoid potential side reactions, such as O-alkylation to form an isourea. google.com Acylation at the N1 position is also a viable strategy to introduce further diversity.
Transformations of the Chloropropanoyl Side Chain
The 2-chloropropanoyl side chain is a highly versatile handle for derivatization due to the presence of the reactive C-Cl bond. The chlorine atom is a good leaving group and can be readily displaced by a wide variety of nucleophiles in a classic SN2 reaction. stackexchange.comkhanacademy.org This approach allows for the introduction of a vast array of functional groups at the α-position to the carbonyl, significantly expanding the chemical space of the library.
This nucleophilic acyl substitution pathway is one of the most fundamental transformations in organic chemistry. masterorganicchemistry.comyoutube.com The reaction is generally efficient and tolerates a broad range of functional groups on the incoming nucleophile.
Table 3: Examples of Derivatization via Nucleophilic Substitution of the Chloride
| Nucleophile | Reagent Type | Resulting Functional Group | Product Class |
|---|---|---|---|
| R-NH₂ | Primary/Secondary Amine | -NHR | α-Amino Acylurea |
| R-SH | Thiol | -SR | α-Thio Acylurea |
| ROH / RO⁻ | Alcohol / Alkoxide | -OR | α-Alkoxy Acylurea |
| N₃⁻ | Azide | -N₃ | α-Azido Acylurea |
| CN⁻ | Cyanide | -CN | α-Cyano Acylurea |
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) to determine the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.
For 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea, a theoretical FMO analysis would calculate the energies of the HOMO, LUMO, and the resulting energy gap. It would also visualize the spatial distribution of these orbitals to identify the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data This table is for illustrative purposes only and does not represent actual calculated data for the compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (ΔE) | - |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its non-covalent interactions. mdpi.com It maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net
Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. The MEP surface is particularly useful for predicting sites for hydrogen bonding and other intermolecular interactions. mdpi.com
A theoretical study on this compound would reveal the electron-rich areas, likely around the oxygen and chlorine atoms, and electron-poor areas, likely around the N-H protons of the urea (B33335) group.
Analysis of charge distribution provides insight into the polarity of bonds and the reactivity of different atomic sites. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. rsc.org This information helps in understanding the molecule's dipole moment and its interaction with other polar molecules.
Bond order analysis quantifies the number of chemical bonds between two atoms, providing information about bond strength and stability. For the subject compound, this analysis could elucidate the degree of delocalization in the urea and propanoyl fragments.
Table 2: Hypothetical Atomic Charge and Bond Order Data This table is for illustrative purposes only and does not represent actual calculated data for the compound.
| Atom/Bond | Calculated Value |
|---|---|
| Charge on Carbonyl Oxygen (O) | - |
| Charge on Amide Nitrogen (N) | - |
| Charge on Chlorine (Cl) | - |
| Bond Order of Carbonyl (C=O) | - |
Reaction Mechanism Studies
Computational chemistry can also be employed to explore the pathways of chemical reactions, identifying intermediate structures, transition states, and the energy barriers that govern the reaction rates.
A key step in the synthesis of this compound likely involves the reaction of 1-aminoadamantane with 2-chloropropanoyl isocyanate or a similar acylating agent. Transition state analysis would computationally model this reaction to identify the structure of the highest energy point along the reaction coordinate—the transition state. The geometry and electronic properties of this transition state would provide crucial details about the reaction mechanism.
The activation energy (Ea) is the minimum energy required for a reaction to occur. By calculating the energy difference between the reactants and the transition state, the activation energy for key synthetic steps or potential degradation pathways can be determined. A lower activation energy implies a faster reaction rate. For instance, the activation energy for the nucleophilic substitution of the chlorine atom could be calculated to predict the compound's reactivity towards various nucleophiles.
Table 3: Hypothetical Activation Energy Data This table is for illustrative purposes only and does not represent actual calculated data for the compound.
| Reaction / Transformation | Calculated Activation Energy (kJ/mol) |
|---|---|
| Urea formation from 1-aminoadamantane and 2-chloropropanoyl isocyanate | - |
| Nucleophilic substitution of Chlorine | - |
Solvent Effects on Reaction Energetics and Mechanisms
The surrounding solvent environment is predicted to play a critical role in the reaction energetics and mechanisms involving this compound. The polarity and proticity of the solvent can influence the stability of reactants, transition states, and products, thereby altering reaction rates and pathways. For instance, in polar aprotic solvents, it is hypothesized that nucleophilic substitution reactions at the chloropropanoyl moiety would be facilitated due to the stabilization of the charged transition state.
A multiparametric approach, similar to that used for other adamantyl derivatives, could be employed to quantify these solvent effects. The analysis of solution enthalpies in a variety of solvents would allow for the dissection of the contributions from cavity formation, solute-solvent interactions, and solvent-solvent interactions.
Table 1: Predicted Solvent Effects on Reaction Barriers for a Hypothetical Nucleophilic Substitution
| Solvent | Dielectric Constant (ε) | Predicted Relative Reaction Barrier |
| n-Hexane | 1.88 | High |
| Dichloromethane | 8.93 | Moderate |
| Acetone | 20.7 | Low |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Low |
Note: This table is predictive and based on general principles of solvent effects on SN2 reactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, providing insights into its flexibility and interactions at an atomistic level.
Conformational Dynamics in Solution and Solid States
In solution, this compound is expected to exhibit considerable conformational flexibility, particularly around the single bonds connecting the adamantyl, urea, and chloropropanoyl groups. The bulky adamantyl group, however, will sterically hinder certain conformations, leading to a preferred set of rotational isomers. In the solid state, the molecule's conformation would be locked into a specific arrangement within the crystal lattice, stabilized by intermolecular interactions.
QSAR (Quantitative Structure-Activity Relationship) Paradigms in a Chemical Context
While QSAR is often associated with biological activity, its principles can be applied to understand and predict the chemical properties of molecules like this compound.
Molecular Descriptors for Structural Comparisons with Analogues
A variety of molecular descriptors can be calculated for this compound to compare it with its structural analogues. These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, partial charges). For instance, comparing the electrostatic potential maps of this molecule with its non-chlorinated analogue would highlight the influence of the chlorine atom on the molecule's reactivity profile.
Table 2: Selected Molecular Descriptors for Comparative Analysis
| Descriptor | This compound (Predicted) | 1-(Adamantan-1-yl)-3-propanoylurea (Predicted) |
| Molecular Weight | ~298.8 g/mol | ~264.4 g/mol |
| LogP | ~3.5 | ~2.8 |
| Polar Surface Area | ~58 Ų | ~58 Ų |
| Number of H-bond Donors | 2 | 2 |
| Number of H-bond Acceptors | 2 | 2 |
Predictive Modeling of Reactivity or Structural Features
By developing QSAR models based on a dataset of related adamantyl ureas with known chemical properties (e.g., reaction rates, stability), it is possible to predict the reactivity of this compound. For example, a model correlating calculated atomic charges on the carbonyl carbon with the rate of hydrolysis could provide a quantitative prediction of its stability in aqueous environments. Such models are invaluable for the rational design of new molecules with desired chemical characteristics.
Future Research Directions and Advanced Applications in Chemical Sciences
Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity
The conventional synthesis of 1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea likely involves the reaction of 1-adamantyl isocyanate with 2-chloropropionamide (B1208399) or the acylation of 1-adamantylurea with 2-chloropropanoyl chloride. While effective, these methods present opportunities for improvement in terms of efficiency, selectivity, and sustainability.
Future research could focus on developing one-pot syntheses to streamline the production process. For instance, a multicomponent reaction involving 1-adamantylamine, a source of carbonyl, and 2-chloropropionamide or its precursor could offer a more atom-economical route. ias.ac.in The exploration of catalytic methods, such as those employing transition metal catalysts, could lead to milder reaction conditions and higher yields. reading.ac.uk
Furthermore, enhancing the selectivity of the acylation step is a crucial area for investigation. Traditional acylation methods can sometimes lead to side products. The development of chemoselective acylating agents or protective group strategies for the urea (B33335) nitrogen atoms could significantly improve the purity of the final product. Microwave-assisted synthesis is another promising avenue to accelerate the reaction and improve yields, as has been demonstrated for other adamantyl ureas. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-pot Multicomponent Reaction | Higher atom economy, reduced waste, simplified procedure | Identification of suitable catalysts and reaction conditions |
| Catalytic Acylation | Milder conditions, higher yields, improved selectivity | Screening of transition metal and organocatalysts |
| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields | Optimization of microwave parameters (temperature, time, power) |
| Flow Chemistry | Improved safety, scalability, and process control | Development of continuous flow reactors for the synthesis |
Exploration of Stereoselective Transformations for Enantiopure Compounds
The 2-chloropropanoyl group in this compound contains a chiral center, meaning the compound can exist as two enantiomers. The biological and material properties of these enantiomers are likely to differ. Therefore, the development of stereoselective synthetic methods to obtain enantiopure forms of the compound is a significant area of future research.
One promising approach is the use of a chiral auxiliary on the adamantyl urea portion of the molecule to direct the stereoselective acylation. Alternatively, the use of enantiopure 2-chloropropanoyl chloride, which can be synthesized from readily available chiral precursors like L- or D-lactic acid, would lead to the desired enantiomer of the final product. mdpi.com Enzymatic resolution of the racemic mixture of this compound could also be a viable method for obtaining the individual enantiomers. Chiral chromatography techniques will be essential for the separation and analysis of the enantiopure compounds. acs.org
| Stereoselective Strategy | Description | Potential Outcome |
| Chiral Acylating Agent | Use of enantiopure (R)- or (S)-2-chloropropanoyl chloride | Direct synthesis of the corresponding enantiomer |
| Chiral Auxiliary | Incorporation of a chiral group to guide the acylation | Diastereoselective synthesis followed by removal of the auxiliary |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer | Separation of the racemic mixture into individual enantiomers |
| Chiral Chromatography | Separation of enantiomers based on differential interaction with a chiral stationary phase | Analytical and preparative separation of enantiomers |
Utilization of the Chemical Compound as a Precursor for Advanced Organic Materials
The bifunctional nature of this compound, with its bulky adamantyl group and a reactive chloro-substituent, makes it an attractive building block for advanced organic materials.
Polymeric Materials Design
The reactive chlorine atom in the 2-chloropropanoyl group can serve as a site for polymerization. For instance, it could be susceptible to nucleophilic substitution, allowing for the synthesis of novel polymers. Atom Transfer Radical Polymerization (ATRP) could potentially be initiated from the chloro-group, leading to the formation of polymers with adamantyl urea side chains. These side chains could impart unique properties to the polymer, such as enhanced thermal stability, altered solubility, and the ability to form supramolecular assemblies. mdpi.com
The resulting adamantane-functionalized polymers could find applications in areas such as coatings, membranes, and drug delivery systems, where the bulky and lipophilic nature of the adamantyl group can be exploited. nih.gov
Supramolecular Assembly Components
The adamantyl group is a well-known guest moiety in host-guest chemistry, readily forming inclusion complexes with macrocyclic hosts like cyclodextrins and cucurbiturils. nih.govisaac-scientific.com This property can be harnessed to construct supramolecular assemblies. This compound could be used to functionalize surfaces or other molecules, which can then be non-covalently assembled with host-functionalized components.
Furthermore, the urea functionality itself is capable of forming strong hydrogen bonds, leading to self-assembly into well-ordered structures such as tapes or sheets. nih.gov The combination of the adamantyl group's host-guest interactions and the urea's hydrogen bonding capabilities could lead to the formation of complex and functional supramolecular architectures, such as hydrogels, liquid crystals, and molecularly imprinted polymers. The presence of the chloro-substituent could also influence the self-assembly behavior through halogen bonding. mdpi.comrsc.org
Ligand Design in Coordination Chemistry
The urea and carbonyl moieties within this compound possess lone pairs of electrons and can act as coordination sites for metal ions. This suggests that the compound could serve as a versatile ligand in coordination chemistry.
Investigation of Metal Complex Formation with the Chemical Compound
Research in this area would involve reacting this compound with various metal salts to synthesize novel coordination complexes. The coordination mode of the ligand could be monodentate, through either the carbonyl oxygen or a urea nitrogen, or bidentate, chelating the metal ion through both the carbonyl oxygen and a urea nitrogen. The bulky adamantyl group would likely exert a significant steric influence on the geometry and reactivity of the resulting metal complexes. nih.gov
The properties of these potential metal complexes would be of great interest. They could exhibit interesting catalytic activities, luminescent properties, or magnetic behavior. The nature of the metal ion and the coordination environment provided by the ligand would determine the specific properties of the complex. Detailed structural characterization of these complexes using techniques such as X-ray crystallography and various spectroscopic methods would be crucial to understanding their structure-property relationships. The coordination chemistry of structurally similar acylthioureas has been extensively studied, providing a strong precedent for the potential of acylureas as ligands. researchgate.net
| Potential Metal Ion | Possible Coordination Geometry | Potential Application of Complex |
| Platinum(II), Palladium(II) | Square Planar | Catalysis, Anticancer agents |
| Copper(II), Zinc(II) | Tetrahedral, Square Planar, Octahedral | Luminescent materials, Sensors |
| Rhodium(III), Ruthenium(II) | Octahedral | Catalysis, Photodynamic therapy |
| Lanthanide(III) ions | Various high coordination numbers | Luminescent probes, Magnetic materials |
Study of Chelation Properties and Coordination Modes
The urea functional group within this compound presents intriguing possibilities for the study of its chelation properties and coordination chemistry. The oxygen and nitrogen atoms of the urea moiety can act as potential donor sites for metal ions, forming stable coordination complexes.
Future research could focus on:
Synthesis and Characterization of Metal Complexes: Systematic investigation into the reaction of this compound with a variety of transition metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) to synthesize novel metal complexes. Characterization of these complexes using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis would provide definitive insights into their coordination modes.
Binding Affinity and Selectivity Studies: Quantitative studies to determine the binding constants and selectivity of this ligand for different metal ions. Such studies are crucial for understanding the thermodynamic stability of the resulting complexes and for identifying potential applications in areas like metal ion sensing or separation.
Influence of the Adamantyl Group: Investigating the role of the sterically demanding adamantyl group on the coordination geometry and stability of the metal complexes. The bulkiness of this group could enforce specific coordination numbers and geometries, leading to unique chemical properties.
Table 1: Potential Coordination Modes of this compound with Metal Ions
| Coordination Site(s) | Potential Coordination Mode | Metal Ion Examples |
| Carbonyl Oxygen | Monodentate | Lanthanides, Alkali Metals |
| Urea Nitrogen Atoms | Bidentate (chelation) | Transition Metals (e.g., Pd, Pt) |
| Carbonyl Oxygen and one Nitrogen | Bidentate (chelation) | Transition Metals (e.g., Cu, Ni) |
Application in Catalysis (e.g., as a chiral ligand or organocatalyst)
The structural features of this compound make it a candidate for applications in catalysis, both as a ligand for metal-based catalysts and as an organocatalyst.
Chiral Ligand in Asymmetric Catalysis: The presence of a chiral center in the 2-chloropropanoyl group, upon resolution of its enantiomers, would allow for the synthesis of chiral ligands. These chiral ligands could be coordinated to transition metals to create catalysts for asymmetric reactions, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The adamantyl group could play a crucial role in creating a specific chiral environment around the metal center, thereby influencing the enantioselectivity of the catalytic transformation.
Organocatalysis: Urea and thiourea (B124793) derivatives have emerged as a powerful class of hydrogen-bond-donating organocatalysts. rsc.org The urea moiety in this compound can act as a dual hydrogen bond donor, activating electrophiles and directing the stereochemical outcome of reactions. Future studies could explore its efficacy in promoting a range of organic transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net
Advanced Computational Modeling for Predictable Chemical Behavior
Advanced computational modeling techniques can provide valuable insights into the chemical behavior of this compound, guiding experimental design and accelerating the discovery of new applications.
Machine Learning Approaches for Reaction Outcome Prediction
The application of machine learning (ML) in predicting chemical reaction outcomes is a rapidly growing field. ijnc.irbohrium.com For this compound, ML models could be developed to:
Predict Reaction Yields and Selectivity: By training on a dataset of reactions involving similar urea derivatives, ML algorithms could predict the yields and selectivity of various transformations of the title compound. This would enable chemists to prioritize synthetic routes that are most likely to be successful. bohrium.com
Identify Optimal Reaction Conditions: ML models can be used to explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst) to identify the optimal set of conditions for a desired transformation, saving significant experimental time and resources.
Table 2: Potential Machine Learning Applications for this compound
| Application | Machine Learning Model | Potential Outcome |
| Reaction Outcome Prediction | Neural Networks, Random Forests | Prediction of major products and yields for derivatization reactions. |
| Catalyst Screening | Support Vector Machines | Identification of optimal metal catalysts for reactions involving this ligand. |
| Property Prediction | Gradient Boosting | Estimation of physicochemical properties for novel derivatives. |
High-Throughput Computational Screening for Derivatization Potential
High-throughput computational screening, based on quantum chemical calculations, can be employed to systematically evaluate the potential for creating a diverse library of derivatives from this compound. This approach can be used to:
Explore a Virtual Chemical Space: By computationally modifying the adamantyl, urea, or chloropropanoyl moieties, a vast virtual library of derivatives can be generated.
Predict Properties of Derivatives: For each virtual derivative, key properties such as electronic structure, reactivity, and potential biological activity can be predicted using computational methods. This allows for the identification of promising candidates for synthesis and experimental validation.
Guide Combinatorial Synthesis: The results from high-throughput screening can guide the design of combinatorial libraries, focusing synthetic efforts on derivatives with the most promising predicted properties. Journals like Combinatorial Chemistry & High Throughput Screening highlight the importance of such methodologies in modern drug discovery and materials science. benthamscience.com
Q & A
Q. What are the common synthetic routes for preparing 1-(Adamantan-1-yl)-3-(2-chloropropanoyl)urea, and what key reaction conditions influence yield?
The compound is typically synthesized via a nucleophilic acyl substitution reaction. A standard approach involves reacting 2-chloropropanoyl chloride with 1-adamantylurea under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) at reflux temperatures (~313 K). Catalytic bases like triethylamine or DMAP are used to neutralize HCl byproducts. Yields depend on stoichiometric ratios (e.g., 1.1:1 excess of adamantylamine derivatives) and reaction duration (typically 2–24 hours). For example, analogous adamantyl-urea syntheses achieved 65–85% yields after solvent evaporation and recrystallization in ethanol/chloroform mixtures .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : in DMSO-d confirms urea NH protons (δ 8.5–9.5 ppm) and adamantyl CH/CH groups (δ 1.5–2.2 ppm). IR spectroscopy identifies carbonyl (C=O) stretches near 1650–1700 cm .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves molecular geometry. For similar adamantyl-ureas, orthorhombic space groups (e.g., Pna2) with unit cell parameters (e.g., a = 9.275 Å, b = 12.864 Å) are common. Hydrogen-bonding networks (N–H⋯O, 2.07–2.39 Å) stabilize crystal packing .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how can hydrogen bonding patterns be analyzed?
Challenges include twinning, weak diffraction for chlorinated groups, and disorder in the adamantyl moiety. Hydrogen bonds (e.g., N1–H1⋯O1 and N2–H2⋯O1) form zigzag polymeric chains, with bond angles (154–158°) critical for stability. SHELXL refinement with anisotropic displacement parameters and restraints for disordered regions improves model accuracy. Isostructural bromo analogs can guide interpretation of halogen-related packing effects .
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?
Pharmacokinetic properties (e.g., solubility, metabolic stability) often explain such discrepancies. For urea derivatives, lipophilicity from the adamantyl group may reduce aqueous solubility, necessitating formulation with co-solvents (e.g., PEG 400) or nanoencapsulation. Comparative studies of anti-tubercular adamantyl-ureas suggest optimizing logP values (2.5–4.0) and hydrogen-bond donors/acceptors to enhance membrane permeability .
Q. What strategies optimize the compound’s solubility and stability for pharmacological testing?
- Solubility : Use co-solvents (DMSO/water mixtures) or derivatization (e.g., sulfonate salts). Adamantyl-ureas with hydrophilic substituents (e.g., –OH, –COOH) show improved solubility .
- Stability : Avoid prolonged exposure to light/moisture. Storage in amber vials under inert gas (N) at –20°C prevents hydrolysis of the urea moiety. Accelerated stability studies (40°C/75% RH) identify degradation pathways .
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like soluble epoxide hydrolase (sEH), where the adamantyl group occupies hydrophobic pockets. QSAR models correlate substituent effects (e.g., chloro vs. methoxy) with inhibitory activity .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting crystallographic data for similar adamantyl-urea derivatives?
Cross-validate using multiple refinement software (SHELXL vs. OLEX2) and check for overlooked symmetry elements (e.g., pseudosymmetry in orthorhombic systems). For example, discrepancies in hydrogen-bond distances (e.g., 2.07 vs. 2.39 Å) may arise from temperature-dependent disorder or resolution limits. Re-refinement with high-resolution data (≤0.8 Å) and Hirshfeld surface analysis can resolve ambiguities .
Q. What experimental controls are critical for reproducibility in biological assays?
- Positive/Negative Controls : Include known sEH inhibitors (e.g., EC5026) and vehicle-only groups.
- Dose-Response Curves : Use ≥6 concentrations (e.g., 0.1–100 µM) to calculate IC values.
- Batch Consistency : Characterize multiple synthetic batches via HPLC (≥95% purity) and confirm activity within ±10% variability .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
